

In-Depth Technical Guide: Solubility & Characterization of 4-Fluoro PV9

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Compound of Interest

Compound Name: 4-fluoro PV9 (hydrochloride)

Cat. No.: B1162882

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Part 1: Executive Summary & Chemical Identity[1][2]

4-Fluoro PV9 (also known as 4-fluoro-

-POP, para-fluoro-PV9, or F-PV9) is a synthetic cathinone derivative characterized by a para-fluorine substitution on the phenyl ring and an extended octyl side chain.[1][2][3] It belongs to the pyrrolidinophenone class, structurally related to

-PVP and PV8.[1][2][4]

The solubility profile of 4-Fluoro PV9 is governed by the tension between its polar, ionic head group (pyrrolidine nitrogen, typically available as the hydrochloride salt) and its highly lipophilic tail (the octanophenone chain).[1][2][5] Understanding this duality is critical for preparing stable stock solutions for forensic analysis, receptor binding assays, or toxicological screening.[1][2][5]

Chemical Identity Table[6]

Property	Detail
Systematic Name	1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one hydrochloride
Common Synonyms	4-Fluoro PV9, 4F-PV9, 4-Fluoro- -POP, F-PV9
Molecular Formula	
Molecular Weight	327.9 g/mol
CAS Number	2117405-40-8
Physical Form	Crystalline Solid (typically white or off-white)

Part 2: Physicochemical Basis of Solubility[1][5]

To master the handling of 4-Fluoro PV9, one must understand the molecular interactions at play.[1][2]

The Lipophilic Driver (The Octyl Chain)

Unlike shorter-chain analogs like

-PVP (pentyl chain), 4-Fluoro PV9 possesses an octyl (8-carbon) chain.[1][2] This significantly increases the molecule's

(partition coefficient), making it highly hydrophobic.[1][5]

- Impact: Reduced water solubility compared to

-PVP.[1][2][5] It favors organic solvents with moderate non-polar character (like ethanol or DMSO) over highly polar protic solvents (like pure water).[2][5]

The Fluorine Effect

The addition of a fluorine atom at the para position exerts a strong electron-withdrawing effect on the phenyl ring but also increases lipophilicity compared to the non-fluorinated parent.[2][5]

- Impact: The C-F bond is metabolically stable and alters the dipole moment, potentially enhancing solubility in polar aprotic solvents like DMSO.[1][5]

The Salt Form (Hydrochloride)

The pyrrolidine nitrogen is protonated to form the HCl salt.[2][5]

- Impact: This ionic center provides the necessary handle for solvation in polar solvents (Methanol, DMSO), acting as the "anchor" that pulls the greasy lipophilic tail into solution.[1][5]

Part 3: Solubility Profile & Data

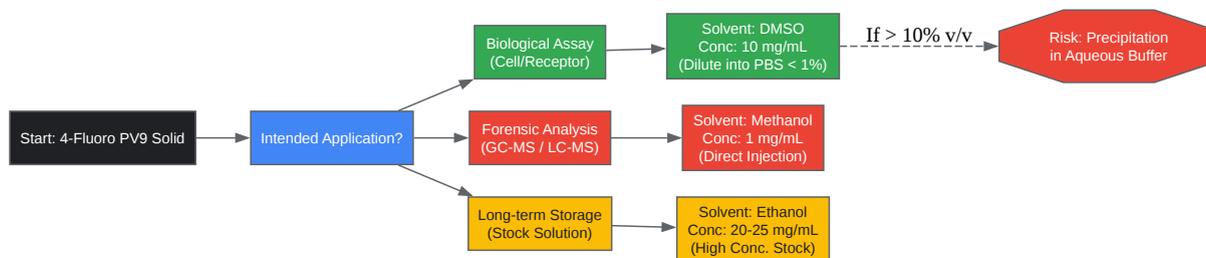
The following data represents the Safe Working Limits derived from analytical reference standards. These values represent concentrations known to be stable and soluble; they are not necessarily the thermodynamic saturation limits.[2][5]

Solubility Table (at 25°C)

Solvent	Solubility Limit (Working Conc.)	Classification	Application Notes
Ethanol	~25 mg/mL	Best Solvent	Ideal for general stock preparation; easily evaporated.[1][2]
DMSO	~10 mg/mL	Excellent	Preferred for biological assays (cell culture) due to low volatility.[2][5]
DMF	~10 mg/mL	Good	Alternative to DMSO; higher toxicity.[1][2][5]
PBS (pH 7.2)	~2 mg/mL	Poor	Critical Warning:[5] The high lipophilicity causes precipitation in aqueous buffers.[1][2][5] Use a co-solvent method (DMSO spike).[2][5]
Methanol	~1 mg/mL*	Moderate	Note:[1][2][3][6] While likely more soluble, verified analytical protocols standardize at 1 mg/mL for MS applications.[1][2][5]

> Scientist's Note on Methanol: While datasheets often list 1 mg/mL for Methanol, chemical intuition suggests the HCl salt is likely soluble at higher concentrations (potentially 10-20 mg/mL).[1] However, for analytical precision, adhere to the 1 mg/mL limit unless validation experiments are performed.

Visualization: Solvation Decision Logic



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Caption: Decision matrix for solvent selection based on downstream experimental application.

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures the preparation of a homogenous solution without "crashing out" (precipitation), a common issue with long-chain cathinones.^{[1][2][5]}

Protocol A: Preparation of a 10 mM Stock in DMSO

Target Concentration: ~3.3 mg/mL (approx. 10 mM) Yield:^[5] High-stability stock for biological dilution.^{[1][2][5]}

- Weighing: Accurately weigh 3.3 mg of 4-Fluoro PV9 HCl into a sterile, amber glass vial.
 - Why Amber? Cathinones can undergo photo-oxidation; amber glass mitigates this risk.^{[1][2][5]}
- Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade 99.9%).
 - Critical Step: Do not use "wet" DMSO.^{[1][2][5]} Water content drastically reduces solubility for this lipophilic analog.^{[1][2][5]}
- Vortexing: Vortex at medium speed for 30 seconds.

- Visual Validation (The Tyndall Effect):
 - Hold the vial against a dark background.[1][2][5]
 - Shine a laser pointer or bright focused light through the liquid.[1][2][5]
 - Pass Criteria: The beam path should not be visible (no scattering).[2][5] If the beam is visible, undissolved micro-crystals are present.[1][2][5] Sonicate for 5 minutes and repeat.
- Storage: Aliquot into single-use volumes (e.g., 50 L) and store at -20°C.

Protocol B: Aqueous Dilution (The "Crash" Test)

When moving from DMSO stock to aqueous buffer (PBS), follow this order to prevent precipitation:

- Place the required volume of PBS in the tube first.[2][5]
- While vortexing the PBS gently, slowly pipette the DMSO stock into the center of the liquid vortex.
- Limit: Do not exceed 10% DMSO (v/v) final concentration. For 4-Fluoro PV9, keeping the final concentration below 100

M in aqueous buffer is recommended to avoid aggregation.[1][2]

Part 5: Stability & Safety

Stability Profile

- Solid State: Stable for 5 years at -20°C if protected from moisture.[1][2][5]
- Solution State:
 - DMSO/Ethanol: Stable for months at -20°C.[1][2][5]

- Methanol: Prone to evaporation; ensure tight sealing.[1][2][5]
- Aqueous (PBS): Unstable.[2][5] Prepare fresh. Cathinones in aqueous solution at neutral/basic pH undergo dimerization (formation of pyrazine derivatives) and oxidation.[2][5] Use within 4 hours.

Safety Directives

- Potency Warning: 4-Fluoro PV9 is a potent psychostimulant.[1][2][5] Its pharmacological profile is not fully characterized but is expected to be a potent Dopamine/Norepinephrine Reuptake Inhibitor (DNRI).[2][5]
- PPE: Wear nitrile gloves, safety glasses, and a lab coat.[1][2][5] Handle strictly inside a fume hood or biological safety cabinet.
- Deactivation: Spills should be treated with 10% bleach solution to oxidize the structure before disposal.[1][2][5]

Part 6: References

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